molecular formula C20H20N2O2 B11319519 3-methyl-N-(8-propoxyquinolin-5-yl)benzamide

3-methyl-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11319519
M. Wt: 320.4 g/mol
InChI Key: BLFSIMSPNAIIRP-UHFFFAOYSA-N
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Description

3-methyl-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a quinoline ring substituted with a propoxy group at the 8th position and a benzamide moiety attached to the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 8-propoxyquinoline to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group or the benzamide moiety using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-methyl-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: It can be used as a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the benzamide moiety can interact with proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of both the propoxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry, biological studies, and materials science.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-methyl-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O2/c1-3-12-24-18-10-9-17(16-8-5-11-21-19(16)18)22-20(23)15-7-4-6-14(2)13-15/h4-11,13H,3,12H2,1-2H3,(H,22,23)

InChI Key

BLFSIMSPNAIIRP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC(=C3)C)C=CC=N2

Origin of Product

United States

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